molecular formula C25H25N3O3S B3020345 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1291832-88-6

2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B3020345
CAS No.: 1291832-88-6
M. Wt: 447.55
InChI Key: INZBOGMZPSPBSM-UHFFFAOYSA-N
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Description

The compound 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide features a thieno[3,2-d]pyrimidine core fused with a thiophene and pyrimidine ring. Key substituents include:

  • A 2,3-dimethylphenyl group at position 3 of the pyrimidine ring.
  • An acetamide linker connected to a 2-isopropylphenyl group, enhancing lipophilicity and steric bulk.

Properties

CAS No.

1291832-88-6

Molecular Formula

C25H25N3O3S

Molecular Weight

447.55

IUPAC Name

2-[3-(2,3-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H25N3O3S/c1-15(2)18-9-5-6-10-19(18)26-22(29)14-27-21-12-13-32-23(21)24(30)28(25(27)31)20-11-7-8-16(3)17(20)4/h5-13,15H,14H2,1-4H3,(H,26,29)

InChI Key

INZBOGMZPSPBSM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4C(C)C)C

solubility

not available

Origin of Product

United States

Biological Activity

Overview of the Compound

The compound is a thieno[3,2-d]pyrimidine derivative, which is a class of compounds known for their diverse biological activities. These derivatives often exhibit significant pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

  • Enzyme Inhibition : Many thieno[3,2-d]pyrimidine derivatives act as inhibitors of specific enzymes such as kinases or phosphodiesterases. This inhibition can lead to altered signaling pathways that affect cell proliferation and apoptosis.
  • Receptor Modulation : Some compounds in this class may interact with various receptors (e.g., adenosine receptors), influencing cellular responses and potentially providing therapeutic effects in conditions like cancer or cardiovascular diseases.

Case Studies

Case Study 1: Anticancer Activity

  • A study demonstrated that similar thieno[3,2-d]pyrimidine derivatives exhibited potent cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

  • Another research highlighted the anti-inflammatory potential of thieno[3,2-d]pyrimidines by inhibiting the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines.

Pharmacological Profiles

Activity Description References
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of NF-kB pathway
AntimicrobialActivity against bacterial strains

Research Findings

Recent studies have focused on optimizing the structure of thieno[3,2-d]pyrimidines to enhance their biological activity while minimizing toxicity. Researchers have explored various substitutions on the pyrimidine ring to improve potency and selectivity against target enzymes or receptors.

Structure-Activity Relationship (SAR)

Understanding SAR is crucial for the development of more effective derivatives. Modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold can lead to significant changes in biological activity:

  • Position 2 Substituents : Alkyl groups can enhance lipophilicity and cellular uptake.
  • Position 4 Modifications : Alterations here may impact enzyme binding affinity.
  • Aromatic Rings : The presence of additional aromatic systems can facilitate π-π interactions with target proteins.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule, differing primarily in substituents and fused ring systems:

Compound Name / ID Key Substituents Molecular Weight (Da) Biological Activity / Notes Synthesis Yield Reference
Target Compound 2,3-dimethylphenyl; 2-isopropylphenyl acetamide ~463.5 (calculated) N/A (structural focus) N/A -
N-(2,5-Dichlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenethylamino)ethyl)-thieno[3,2-d]pyrimidin-1-yl)acetamide Dichlorophenyl; phenethyl group ~523.3 Not specified; dichlorophenyl groups often linked to antimicrobial activity N/A
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dichlorophenyl; thioether linker 344.21 Antimicrobial (reported); 80% synthesis yield 80%
N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Cyclopenta-thieno-pyrimidine core; phenylacetamide 326.0 Anticancer (inferred from structural analogs); 53% yield 53%
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy; ethyl ester ~300.3 (estimated) Intermediate for drug synthesis; thiirane-derived substituent N/A

Key Structural Differences and Implications

  • Substituent Effects: The target compound’s 2-isopropylphenyl group enhances lipophilicity compared to the dichlorophenyl groups in , which may improve membrane permeability but reduce aqueous solubility.
  • Fused Ring Systems: The cyclopenta-thieno-pyrimidine core in introduces additional ring strain and rigidity, which could influence binding pocket compatibility compared to the simpler thieno[3,2-d]pyrimidine system in the target compound. The triazolo-pyrimidine system in adds a nitrogen-rich heterocycle, likely altering electronic properties and metabolic stability.

Spectroscopic and Physicochemical Data

  • NMR Trends :

    • The target compound’s 1H-NMR would likely show signals for the dimethylphenyl (δ ~2.2–2.5 ppm) and isopropyl groups (δ ~1.2–1.4 ppm for CH3; δ ~3.0–3.5 ppm for CH), similar to (δ 2.03 ppm for CH3) .
    • Acetamide protons typically resonate at δ ~10–12 ppm (e.g., δ 10.10 ppm in ) .
  • Mass Spectrometry :

    • The target compound’s molecular ion ([M+H]+) is estimated at ~463.5 Da, higher than due to the isopropylphenyl group.

Structure-Activity Relationship (SAR) Insights

  • Phenyl Group Substitutions :

    • Dichlorophenyl groups () are associated with antimicrobial activity but may increase toxicity.
    • Dimethylphenyl and isopropyl groups (target compound) could reduce toxicity while maintaining lipophilicity, as seen in kinase inhibitors .
  • Linker Flexibility :

    • The acetamide linker in the target compound and provides conformational flexibility, whereas rigid triazolo or cyclopenta systems () may restrict binding modes.

Q & A

Q. What synthetic routes are reported for synthesizing thieno[3,2-d]pyrimidinone derivatives like this compound, and what yields are achievable?

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on 1H NMR , 13C NMR , and LC-MS . For example, in a related compound (N-(3-chloro-4-methoxyphenyl)acetamide), the NH proton appears as a broad singlet at δ 12.50 ppm in DMSO-d6_6, while aromatic protons resonate between δ 7.82–7.28 ppm . Mass spectrometry (e.g., m/z 344.21 [M+H]+) and elemental analysis (C, N, S deviations < 0.1%) validate purity . X-ray crystallography (e.g., ORTEP diagrams) is used for absolute stereochemical determination in advanced studies .

Q. What solubility challenges are anticipated for this compound, and how can they be addressed experimentally?

  • Methodological Answer : Thienopyrimidinone derivatives often exhibit poor aqueous solubility (>61.3 µg/mL in DMSO reported for analogs) . Strategies include:
  • Co-solvent systems : Use DMSO:water mixtures for in vitro assays.
  • Salt formation : Introduce basic/acidic functional groups for pH-dependent solubility.
  • Nanoparticle formulations : Encapsulate in liposomes or polymeric carriers for in vivo studies.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound's bioactivity?

  • Methodological Answer :
  • DFT Studies : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. For example, aminoimidazodipyridines were optimized using B3LYP/6-31G(d) to correlate charge distribution with antimicrobial activity .

  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Adjust substituents (e.g., 2,3-dimethylphenyl) to enhance binding affinity.

  • MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories.

    • Data Insight :
      A related compound (N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-N-(3-pyridinylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide) showed enhanced kinase inhibition after computational optimization of the trifluoromethoxy group’s orientation .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for thienopyrimidinone analogs?

  • Methodological Answer :
  • Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., CYP450 oxidation).

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}), Cmax_{max}, and AUC in rodent models.

  • Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkers to improve bioavailability.

    • Case Study :
      A cyclopenta-thienopyrimidinone derivative exhibited poor oral bioavailability due to rapid glucuronidation of the NH group, which was mitigated by methyl substitution .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer :
  • Core Modifications : Vary substituents on the thienopyrimidinone ring (e.g., 2,3-dimethylphenyl vs. 4-ethoxyphenyl) .

  • Side Chain Optimization : Replace the N-[2-(propan-2-yl)phenyl]acetamide with sulfonamide or urea derivatives .

  • High-Throughput Screening : Test analogs against a panel of 50+ kinases or GPCRs to identify selectivity profiles.

    • Data Table :
Modification SiteBioactivity Impact (Example)Reference
Thienopyrimidinone C-32,3-Dimethylphenyl enhances kinase inhibition
Acetamide N-substituentIsopropyl group improves logP by 0.8

Contradiction Analysis

  • vs. 7 : Higher yields (80% vs. 53%) for similar scaffolds suggest annulation strategies () are more efficient than nucleophilic substitutions.
  • vs. 17 : The presence of electron-withdrawing groups (e.g., Cl, CF3_3) in analogs correlates with improved target binding but reduced solubility, requiring formulation adjustments.

Key Recommendations for Researchers

  • Prioritize crystallographic validation to resolve stereochemical ambiguities .
  • Use ICReDD’s reaction path search methods to accelerate synthetic optimization .

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